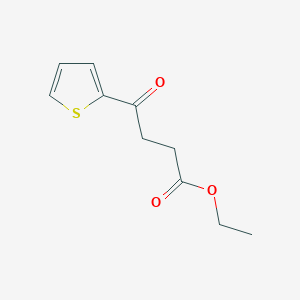

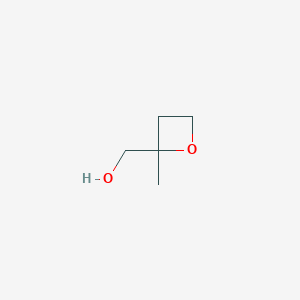

(2-Methyloxetan-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2-Methyloxetan-2-yl)methanol is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of this compound. For instance, methanol is used as a green and sustainable methylating agent in various chemical reactions, including the formation of C-C and C-N bonds through borrowing hydrogen methodology . Additionally, the study of rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, as well as the ionic hydrogenation of heteroaryldi(1-adamantyl)methanols, provides insights into the behavior of similar molecular structures under different conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of methanol as a C1 building block. In the Ru-catalyzed selective catalytic methylation and methylenation reaction, methanol is activated by an acridine-derived SNS-Ru pincer catalyst to perform β-C(sp3)-methylation of 2-phenylethanols, yielding methylated products . Although the synthesis of this compound is not described, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of the compounds studied in the papers. For example, the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems indicate the presence of isomerization processes and the influence of molecular structure on the stability of different isomers . These findings could be extrapolated to understand the conformational preferences and stability of this compound.

Chemical Reactions Analysis

The chemical reactions involving methanol as a methylating agent demonstrate the versatility of methanol in forming various bonds and linkages. The catalytic system described in the first paper is capable of performing not only methylation but also dimerization and N-methylation reactions, suggesting a wide range of possible chemical transformations for methanol-derived compounds . This could imply that this compound may also participate in diverse chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the studies provide data on the properties of similar molecules. For instance, the rotation barriers and equilibrium constants for isomerization at different temperatures give insight into the thermal behavior and stability of the compounds . These properties are crucial for understanding the reactivity and potential applications of this compound.

Applications De Recherche Scientifique

Methanol as a Building Block in Chemical Synthesis

Methanol is considered a versatile chemical compound, serving as a building block for more complex chemical structures. Its applications extend to the synthesis of acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, and more. This makes methanol a crucial component in various chemical synthesis processes, highlighting its importance in the chemical industry (Dalena et al., 2018).

Methanol in Organic Synthesis

Methanol finds significant applications in organic synthesis, particularly as a hydrogen source and C1 synthon. Its role in the selective N-methylation of amines using cost-effective catalysts like RuCl3.xH2O demonstrates its utility in producing N-methylated products. This application is crucial for synthesizing pharmaceutical agents through late-stage functionalization, showcasing methanol's role in drug development and organic synthesis (Sarki et al., 2021).

Methanol in Industrial Biotechnology

Methanol-based biotechnology leverages methylotrophic bacteria for the production of single-cell proteins and chemicals. The advancements in genetic engineering and metabolic understanding of methylotrophs have expanded the applications of methanol in biotechnological processes. This includes the production of fine and bulk chemicals using methanol as an alternative carbon source, demonstrating the potential of methanol in sustainable and economically viable bioprocesses (Schrader et al., 2009).

Methanol in Energy Storage and Conversion

Methanol serves as an energy carrier and is involved in various reactions for hydrogen storage and conservation. Its synthesis from CO2 and H2 presents a method for reducing CO2 emissions, making methanol a key player in sustainable energy solutions. The direct methanol fuel cell (DMFC) is one such promising application, where methanol's role in energy conversion and storage is exploited (Dalena et al., 2018).

Propriétés

IUPAC Name |

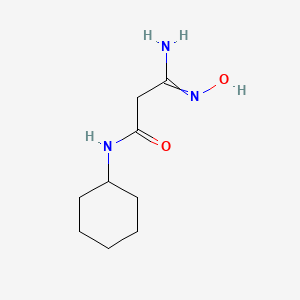

(2-methyloxetan-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBMPDSSWZEPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397841 |

Source

|

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61266-71-5 |

Source

|

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.